2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde
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Overview
Description
2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H7ClF2O2 It is a derivative of benzaldehyde, featuring chloro and difluorophenoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde typically involves the reaction of 2,4-difluorophenol with 2-chloro-4-formylbenzoic acid or its derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Major Products
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 2-Chloro-4-(2,4-difluorophenoxy)benzoic acid.
Reduction: Formation of 2-Chloro-4-(2,4-difluorophenoxy)benzyl alcohol.
Scientific Research Applications
2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and difluorophenoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzaldehyde: Similar structure but with only one fluorine atom.
2-Chloro-4-(4-fluorophenoxy)benzaldehyde: Similar structure with a different fluorine substitution pattern.
2,4-Dichlorobenzaldehyde: Contains two chloro groups instead of chloro and difluorophenoxy groups.
Uniqueness
2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde is unique due to the presence of both chloro and difluorophenoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-chloro-4-(2,4-difluorophenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-11-6-10(3-1-8(11)7-17)18-13-4-2-9(15)5-12(13)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHAYGSIHIWILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)F)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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